molecular formula C7H17NO B2739924 3,3-Dimethyl-4-(methylamino)butan-1-ol CAS No. 1268153-97-4

3,3-Dimethyl-4-(methylamino)butan-1-ol

Cat. No.: B2739924
CAS No.: 1268153-97-4
M. Wt: 131.219
InChI Key: QLRNIBZNLPIYJF-UHFFFAOYSA-N
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Description

3,3-Dimethyl-4-(methylamino)butan-1-ol is an organic compound with the molecular formula C7H17NO. It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a tertiary amine and a primary alcohol functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-4-(methylamino)butan-1-ol typically involves the reaction of 3,3-dimethylbutan-1-ol with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and automated reactors can enhance the efficiency of the synthesis, reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-4-(methylamino)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,3-dimethyl-4-(methylamino)butanal or 3,3-dimethyl-4-(methylamino)butanoic acid.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amines or amides.

Scientific Research Applications

3,3-Dimethyl-4-(methylamino)butan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-4-(methylamino)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amine group, participating in various biochemical reactions. Its primary alcohol group can undergo oxidation or reduction, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-4-(methylamino)-2-butanone
  • 3-(Dimethylamino)-1-butanol
  • 4-(Methylamino)butan-1-ol

Uniqueness

3,3-Dimethyl-4-(methylamino)butan-1-ol is unique due to its specific combination of functional groups, which imparts distinct reactivity and versatility in synthetic applications. Compared to similar compounds, it offers a balance of nucleophilicity and stability, making it a valuable intermediate in various chemical processes.

Properties

IUPAC Name

3,3-dimethyl-4-(methylamino)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-7(2,4-5-9)6-8-3/h8-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRNIBZNLPIYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCO)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268153-97-4
Record name 3,3-dimethyl-4-(methylamino)butan-1-ol
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